Cas no 2034452-19-0 (N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide)
![N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide structure](https://www.kuujia.com/scimg/cas/2034452-19-0x500.png)
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-(2-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
- N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide
-
- Inchi: 1S/C18H19FN2O2S/c19-14-5-1-2-6-15(14)21-17(23)16(22)20-12-18(8-3-4-9-18)13-7-10-24-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,20,22)(H,21,23)
- InChI Key: NSUOEBUYJUCSMA-UHFFFAOYSA-N
- SMILES: C(NCC1(C2C=CSC=2)CCCC1)(=O)C(NC1=CC=CC=C1F)=O
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6357-0856-25mg |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6357-0856-5mg |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6357-0856-10mg |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6357-0856-30mg |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6357-0856-3mg |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6357-0856-1mg |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6357-0856-20μmol |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6357-0856-50mg |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6357-0856-40mg |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6357-0856-4mg |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide |
2034452-19-0 | 4mg |
$66.0 | 2023-09-09 |
N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide Related Literature
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
Additional information on N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide
N'-(2-Fluorophenyl)-N-{[1-(Thiophen-3-yl)cyclopentyl]methyl}Ethanamide: A Comprehensive Overview
The compound N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanamide, with the CAS number 2034452-19-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a fluoro-substituted phenyl group, a thiophene ring, and a cyclopentane backbone. These elements collectively contribute to its intriguing chemical properties and potential applications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery, particularly due to their enhanced stability and bioavailability. The presence of the fluoro group in this compound not only enhances its lipophilicity but also plays a crucial role in modulating its pharmacokinetic properties. Moreover, the thiophene moiety, a heterocyclic aromatic ring containing sulfur, is known for its electronic properties, which can significantly influence the compound's reactivity and selectivity in various chemical reactions.
The cyclopentane ring in this molecule serves as a rigid structural component, providing stability to the overall framework. This structural rigidity is often desirable in drug design as it can lead to improved binding affinity with target proteins. Recent research has demonstrated that such cyclic structures can also facilitate the formation of specific hydrogen bonds or π-π interactions, which are critical for molecular recognition in biological systems.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and cyclization. The integration of these steps requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process, making it more efficient and scalable for industrial applications.
The physical and chemical properties of this compound have been extensively studied. Its melting point, solubility, and spectroscopic data (UV-Vis, IR, NMR) provide valuable insights into its behavior under different conditions. For instance, the UV-Vis spectrum reveals strong absorption bands corresponding to the aromatic systems, while the NMR data confirms the presence of distinct proton environments due to the substituents on the phenyl and thiophene rings.
From an application standpoint, this compound has shown promise in several areas. In medicinal chemistry, it has been investigated as a potential lead compound for anti-inflammatory and anticancer therapies. Its ability to inhibit specific enzymes or modulate cellular signaling pathways makes it a valuable candidate for drug development. Additionally, in materials science, this compound has been explored as a precursor for advanced polymers or as an additive to improve the mechanical properties of existing materials.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed potential binding modes with target proteins, providing a foundation for rational drug design. Furthermore, density functional theory (DFT) calculations have shed light on its electronic structure and reactivity patterns, enabling researchers to predict its behavior in various chemical environments.
In conclusion, N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanamide represents a fascinating example of how carefully designed molecular architectures can lead to compounds with diverse applications. Its unique combination of structural features and chemical properties positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to make significant contributions to the fields of chemistry and beyond.
2034452-19-0 (N'-(2-fluorophenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide) Related Products
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 506-17-2(cis-Vaccenic acid)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)



